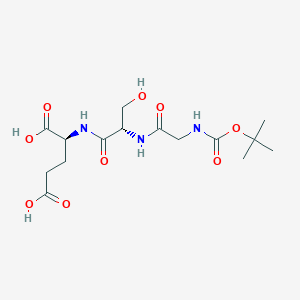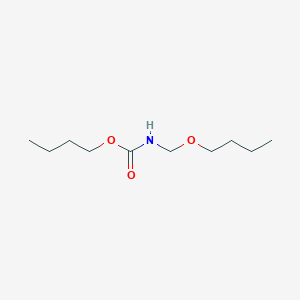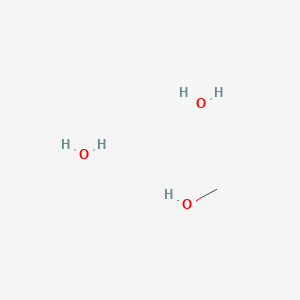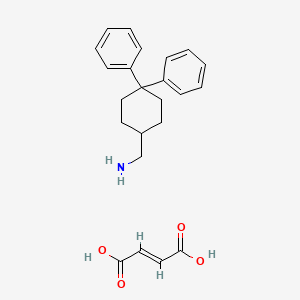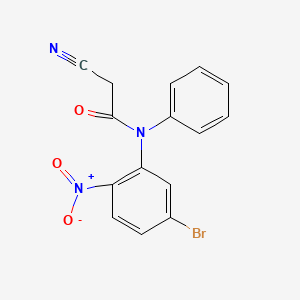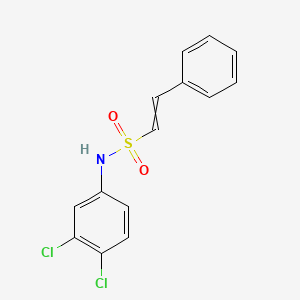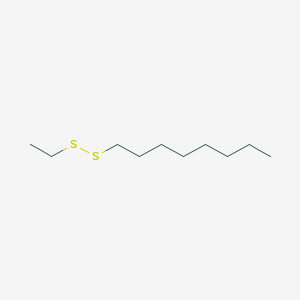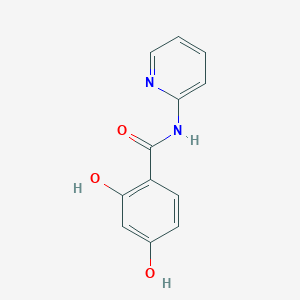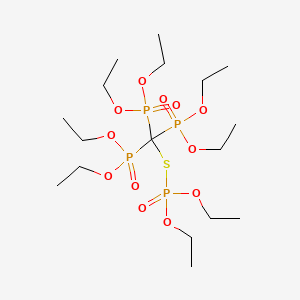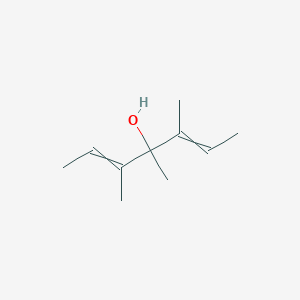
3,4,5-Trimethylhepta-2,5-dien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethylhepta-2,5-dien-4-ol is an organic compound with the molecular formula C10H18O It is characterized by its unique structure, which includes three methyl groups attached to a heptadienol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethylhepta-2,5-dien-4-ol typically involves the reaction of 2-bromo-2-butene with ethyl acetate . The reaction conditions often include the use of a base to facilitate the formation of the desired product. The overall yield of this reaction is approximately 78% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethylhepta-2,5-dien-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.
Scientific Research Applications
3,4,5-Trimethylhepta-2,5-dien-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its potential biological activity is being explored, particularly in the context of its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of 3,4,5-trimethylhepta-2,5-dien-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,4,5-Trimethylhepta-2,5-dien-4-ol is unique due to the specific positioning of its methyl groups and double bonds. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
64417-15-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3,4,5-trimethylhepta-2,5-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-6-8(3)10(5,11)9(4)7-2/h6-7,11H,1-5H3 |
InChI Key |
PPHDOWYKGIXOMD-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(C)(C(=CC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


